molecular formula C12H23N3O2 B6628309 N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide

N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide

Cat. No. B6628309
M. Wt: 241.33 g/mol
InChI Key: SDPSYBFSZGMSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide, commonly referred to as EMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EMAP is a piperidine derivative that has been synthesized through various methods and has shown promising results in numerous studies.

Mechanism of Action

The mechanism of action of EMAP is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. EMAP has also been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
EMAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease. EMAP has also been shown to inhibit the activity of cyclooxygenase-2, which may contribute to its anti-inflammatory and analgesic properties. Additionally, EMAP has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

EMAP has several advantages for lab experiments, including its high purity and the ease of its synthesis. However, there are also limitations to its use in lab experiments. For example, EMAP has a short half-life, which may make it difficult to study its long-term effects. Additionally, EMAP has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.

Future Directions

There are several future directions for the study of EMAP. One potential direction is the further study of its potential use in the treatment of Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of EMAP and its potential applications in the field of medicine.

Synthesis Methods

EMAP has been synthesized through various methods, including the reaction of piperidine-2-carboxylic acid with N-ethyl-N-methylpropylamine and ethyl chloroformate. Another method involves the reaction of piperidine-2-carboxylic acid with N-ethyl-N-methylpropylamine and isobutyl chloroformate. These methods have been reported to yield high purity EMAP, which can be further purified through recrystallization.

Scientific Research Applications

EMAP has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. EMAP has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of pro-inflammatory cytokines and chemokines. Additionally, EMAP has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

properties

IUPAC Name

N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-4-15(3)12(17)9(2)14-11(16)10-7-5-6-8-13-10/h9-10,13H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPSYBFSZGMSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C(C)NC(=O)C1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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